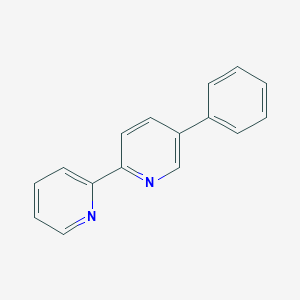

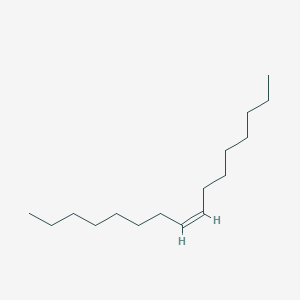

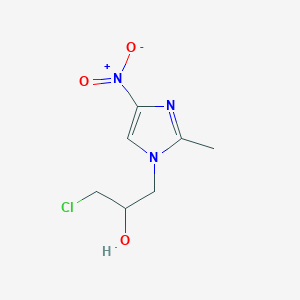

1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole

Overview

Description

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC) is a quaternary ammonium salt that can be used as a cation-generating agent for cellulose cationization . It can also be used to resolve 2,2′-dihydroxy-1,1′-binaphthyl enantiomers, synthesize cationic glycogen (Cat Gly), and as a quaternizing agent for quaternization of N-aryl chitosan derivatives .

Synthesis Analysis

The synthesis of CHPTAC involves the reaction of epoxy chloropropane, trimethylamine aqueous solution, and hydrochloric acid . The reaction medium is water, the temperature of reaction is 5~40 ℃, and the pH value is 6.5~9.5 .

Chemical Reactions Analysis

CHPTAC has been used in the synthesis of block copolymers containing 3-chloro-2-hydroxypropyl methacrylate . It has also been used in the cationization of cotton fiber .

Scientific Research Applications

Synthesis and Antimicrobial Activity

- Synthesis and Antimicrobial Applications : This compound is synthesized by reacting with appropriate amines and phenols, and it has been tested for its antimicrobial activity. Spectral and elemental analyses are used to characterize the compounds, indicating their application in antimicrobial research (Ganguly, Singh, & Chandra, 2005).

Radioactive Labeling

- Radioactive Labeling for Medical Research : Ornidazole, another name for this compound, has been labeled with iodine-131 using the iodogen method. Quality controls were performed using instant thin layer chromatography and electrophoresis, suggesting its use in medical research and diagnostics (Asikoglu, Yurt, & Ünak, 1998).

Antibacterial and Fungicidal Activity

- Antibacterial and Fungicidal Properties : Various derivatives of nitroimidazole, including this compound, have been synthesized and shown to exhibit antibacterial and fungicidal activity. This highlights its potential in the development of new antibacterial and antifungal agents (Zaprutko et al., 1989).

Electro-organic Synthesis

- Electro-organic Synthesis in Acidic Medium : Electro-organic synthesis of this compound has been carried out under acidic conditions, indicating its role in organic synthesis and potential pharmaceutical applications (Sharma, Sharma, Mourya, & Kumari, 2009).

Radiosensitizing Properties

- Application in Cancer Treatment : Research has explored the use of derivatives of this compound as radiosensitizers for hypoxic tumor cells, indicating its potential in enhancing the effectiveness of cancer treatments (Watras, Wideł, Suwiński, & Salwińska, 1987).

Synthesis of Derivatives

- Synthesis of Derivatives for Tuberculosis Inhibition : The synthesis of various derivatives of this compound and their testing as Mycobacterium tuberculosis inhibitors highlight its potential in the development of new treatments for tuberculosis (Jedrysiak & Suwiński, 2008).

Safety And Hazards

properties

IUPAC Name |

1-chloro-3-(2-methyl-4-nitroimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O3/c1-5-9-7(11(13)14)4-10(5)3-6(12)2-8/h4,6,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCFLTWHMNZZBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1CC(CCl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30932264 | |

| Record name | 1-Chloro-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole | |

CAS RN |

14419-11-5 | |

| Record name | 1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14419-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014419115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc](/img/structure/B116410.png)

![(s)-p1-(3-Mercapto-1-pyrrolidinyl)ethylidene]-(4-nitrophenyl)methyl ester, carbamic acid](/img/structure/B116414.png)

![2-[4-(Oxiran-2-ylmethoxy)phenyl]acetonitrile](/img/structure/B116421.png)